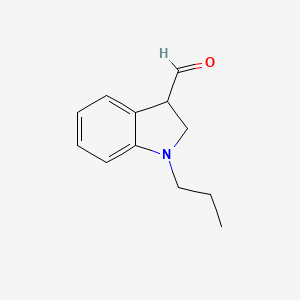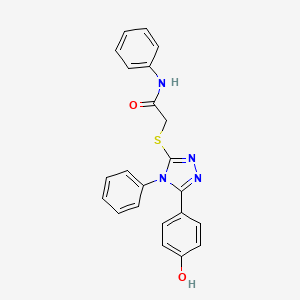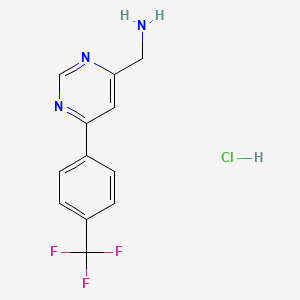![molecular formula C11H11N5S B11779887 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine CAS No. 189830-95-3](/img/structure/B11779887.png)
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a tricyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of triazinoindole derivatives, which have been studied for their antimicrobial, antidepressant, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine typically involves the condensation of isatin with thiosemicarbazide to form the tricyclic core. This intermediate is then reacted with chloroethylamine under specific conditions to yield the final product .
-
Condensation of Isatin with Thiosemicarbazide
Reagents: Isatin, Thiosemicarbazide
Conditions: Reflux in ethanol
Product: 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
-
Reaction with Chloroethylamine
Reagents: 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, Chloroethylamine
Product: this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinoindole ring can be reduced under specific conditions.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Room temperature or mild heating
Products: Sulfoxides, Sulfones
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Products: Reduced triazinoindole derivatives
-
Substitution
Reagents: Alkyl halides, Acyl chlorides
Conditions: Reflux in suitable solvents
Products: Substituted ethanamine derivatives
Applications De Recherche Scientifique
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine has been studied for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antidepressant and anticonvulsant activities.
Mécanisme D'action
The mechanism by which 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in oxidative stress pathways. The compound’s tricyclic structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
- N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is unique due to its ethanamine side chain, which imparts distinct chemical and biological properties. This differentiates it from other triazinoindole derivatives, which may have different side chains or functional groups, leading to variations in their activity and applications.
Propriétés
Numéro CAS |
189830-95-3 |
|---|---|
Formule moléculaire |
C11H11N5S |
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,5-6,12H2,(H,13,14,16) |
Clé InChI |
TVTZGPNQLDLYOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)
![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)


![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)



![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)

